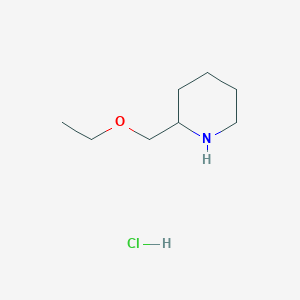

2-(Ethoxymethyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Ethoxymethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1909306-06-4 . It has a molecular weight of 179.69 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . One method involves the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Another approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H17NO.ClH/c1-2-10-7-8-5-3-4-6-9-8;/h8-9H,2-7H2,1H3;1H .Chemical Reactions Analysis

Piperidine, a key component of this compound, is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It plays a significant role in many chemical reactions and industrial processes .Applications De Recherche Scientifique

1. Medicinal Chemistry and Drug Synthesis

2-(Ethoxymethyl)piperidine hydrochloride is used in medicinal chemistry. In a study by Bekircan and Bektaş (2008), ethyl imidate hydrochlorides were synthesized and used to form Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, indicating its application in the synthesis of novel compounds (Bekircan & Bektaş, 2008).

2. Analytical and Biochemical Research

In analytical toxicology, compounds similar to this compound, such as arylcyclohexylamines, have been identified and characterized in biological matrices, underscoring its relevance in toxicological analyses and biochemical studies (De Paoli et al., 2013).

3. Chemical Synthesis and Organic Chemistry

The compound finds application in organic chemistry for the synthesis of different chemical structures. For instance, 3-methoxypiperidines have been transformed into 2-(bromomethyl)pyrrolidines, illustrating its utility in ring contraction and synthesis of novel chemical structures (Tehrani et al., 2000).

4. Pharmacological Research

In pharmacology, derivatives of piperidine, such as this compound, are studied for their pharmacological effects. For example, research on cetirizine, a piperazine antihistamine, showcases the relevance of piperidine derivatives in developing medications for allergic reactions (Arlette, 1991).

5. Development of Novel Therapeutics

The compound also contributes to the development of novel therapeutic agents. Research on the cytotoxic effect of related compounds in breast cancer cells exemplifies its potential in cancer therapy (Siwek et al., 2012).

Mécanisme D'action

While the specific mechanism of action for 2-(Ethoxymethyl)piperidine hydrochloride is not mentioned in the search results, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

It is stored at room temperature . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

Orientations Futures

Piperidines, including 2-(Ethoxymethyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-(ethoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-10-7-8-5-3-4-6-9-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUMZGCARHKXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794287.png)

![2-(Thieno[3,2-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2794290.png)

![N,N-dimethyl-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2794291.png)

![(Z)-2-Cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2794294.png)

![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenecarboxamide](/img/structure/B2794298.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2794302.png)